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3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Documentation Hub

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  • Product: 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Core Science & Biosynthesis

Foundational

The 3-Chloro-Pyrazolo[3,4-d]pyrimidine Scaffold: Structural Insights and Biological Activity

The following technical guide details the biological activity, structural rationale, and experimental characterization of 3-chloro-substituted pyrazolo[3,4-d]pyrimidines. [1][2][3] Executive Summary The pyrazolo[3,4-d]py...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structural rationale, and experimental characterization of 3-chloro-substituted pyrazolo[3,4-d]pyrimidines.

[1][2][3]

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the adenine moiety of ATP.[1] This structural homology allows derivatives to function as potent ATP-competitive inhibitors of protein kinases, particularly the Src Family Kinases (SFKs) , Cyclin-Dependent Kinases (CDKs) , and Tyrosine Kinases (e.g., EGFR, Bcr-Abl) .

The introduction of a chloro-substituent at the C3 position of the pyrazole ring represents a critical optimization strategy. Unlike the C3-hydrogen (unsubstituted) or C3-methyl analogs, the C3-chloro group modulates the scaffold's lipophilicity, electronic distribution, and metabolic stability, often enhancing potency and selectivity against kinase targets. This guide analyzes the biological activity of these derivatives, supported by experimental protocols and mechanistic insights.

Structural Rationale & Chemical Biology

The Adenine Bioisostere

The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP. In the kinase ATP-binding pocket (the "hinge region"), the N1 and N2 nitrogens (or N1 and C6-substituents) often engage in critical hydrogen bonding with the backbone residues of the kinase.

The Impact of the 3-Chloro Substituent

The modification at position 3 (C3) of the pyrazole ring induces specific physicochemical changes:

  • Electronic Modulation: Chlorine is an electron-withdrawing group (EWG) via induction ($ \sigma_I $) but electron-donating via resonance. This alters the pKa of the pyrazole protons, potentially strengthening hydrogen bonds formed by the adjacent N-H (if unsubstituted) or affecting the electronics of the pyrimidine ring.

  • Lipophilicity & Sterics: The C3-Cl atom fills small hydrophobic pockets within the enzyme active site that are inaccessible to bulky groups but not fully utilized by a hydrogen atom.

  • Metabolic Stability: Substitution at C3 blocks potential oxidative metabolism at this position, a common clearance pathway for unsubstituted pyrazoles.

Structure-Activity Relationship (SAR)

Data from various derivatives (e.g., SI-series, nucleoside analogs) suggests the following SAR trends:

  • C4-Position: An amino or anilino group is essential for hinge binding. Bulky anilines (e.g., 3-chloroanilino) at C4 often improve potency against Src/Abl.

  • N1-Position: Bulky alkyl or aryl groups (e.g., isopropyl, phenyl) are required to occupy the hydrophobic pocket II.

  • C3-Position:

    • 3-H: Baseline activity.

    • 3-Methyl: Increases lipophilicity; often equipotent or slightly superior to 3-H.

    • 3-Chloro: Frequently enhances potency due to halogen bonding capability and optimized shape complementarity.

Therapeutic Targets and Signaling Pathways

Src Family Kinases (SFKs)

The primary target for 3-chloro-substituted pyrazolo[3,4-d]pyrimidines is the Src family of non-receptor tyrosine kinases (Src, Fyn, Yes, Lck).[2]

  • Mechanism: These compounds bind to the ATP-binding site of the active conformation of Src, preventing the phosphorylation of downstream effectors like FAK (Focal Adhesion Kinase) and Paxillin.

  • Biological Outcome: Inhibition leads to G1/S cell cycle arrest, reduced cell migration, and apoptosis in glioblastoma (GBM) and breast cancer (MCF-7) models.

Antiviral & Antileukemic Activity

Beyond kinases, 3-chloro/bromo-substituted pyrazolo[3,4-d]pyrimidine nucleosides (e.g., 3-chloroallopurinol ribonucleosides) have shown broad-spectrum activity against viruses and L1210 leukemia cells, likely by inhibiting DNA/RNA synthesis enzymes.

Visualization: Src Signaling Inhibition

The following diagram illustrates the downstream effects of inhibiting Src kinase with pyrazolo[3,4-d]pyrimidine derivatives.

SrcSignaling Inhibitor 3-Cl-Pyrazolo[3,4-d]pyrimidine Src Src Kinase (Active) Inhibitor->Src Inhibits (ATP Competitive) FAK FAK (Focal Adhesion Kinase) Src->FAK Phosphorylation Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 Paxillin Paxillin FAK->Paxillin Activation Migration Cell Migration (Metastasis) Paxillin->Migration Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival STAT3->Survival

Caption: Mechanism of Action: The inhibitor blocks Src-mediated phosphorylation, halting downstream migration and proliferation pathways.

Experimental Methodologies

Synthesis of the 3-Chloro Core

The synthesis of the 3-chloro-substituted core typically proceeds via the cyclization of a 3-chloro-pyrazole precursor.

Protocol:

  • Starting Material: 5-amino-3-chloro-1H-pyrazole-4-carbonitrile.

  • Cyclization: Reflux the starting material with formamide (or formic acid followed by ammonia) at 180°C for 4-6 hours.

  • Result: Formation of 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (or 4-one).

  • Chlorination (Optional for C4): If the 4-one is formed, treat with POCl

    
     to generate the 3,4-dichloro intermediate, which is then reactive towards anilines.
    

SynthesisWorkflow Step1 5-amino-3-chloro- pyrazole-4-carbonitrile Step2 Cyclization (Formamide, Reflux) Step1->Step2 Step3 3-Chloro-pyrazolo [3,4-d]pyrimidin-4-one Step2->Step3 Step4 Chlorination (POCl3) Step3->Step4 Step5 SNAr (Aniline/Amine) Step4->Step5 Final Final 3-Chloro Kinase Inhibitor Step5->Final

Caption: Synthetic route to 4-amino-3-chloro-pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro Kinase Assay (Src)

To validate biological activity, a FRET-based or radiometric assay is standard.

Protocol:

  • Reagents: Recombinant human Src kinase, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), and test compounds (diluted in DMSO).

  • Reaction: Mix kinase, substrate, and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    ).
    
  • Initiation: Add ATP to start the reaction. Incubate for 60 min at room temperature.

  • Detection: Add ADP-Glo™ reagent (Promega) or use

    
    P-ATP and filter binding.
    
  • Analysis: Measure luminescence/radioactivity. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Cell Viability Assay (MTT)

Protocol:

  • Cell Lines: MCF-7 (Breast), U87 (Glioblastoma).

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with 3-chloro derivatives (0.1 - 100 µM) for 48-72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure absorbance at 570 nm.

Quantitative Data Summary

The following table summarizes the inhibitory potential of representative pyrazolo[3,4-d]pyrimidine derivatives. While specific "3-chloro core" data is often embedded in broader SAR studies, the trends below reflect the scaffold's potency.

Compound ClassSubstituent (C3)Substituent (N1)TargetIC

(Kinase)
IC

(Cell: MCF-7)
Reference (SI-306) H2-Cl-2-phenylethylSrc0.04 µM~2.0 µM
Analog A (Hypothetical) Chloro PhenylSrc< 0.1 µM*1.5 µM
Analog B MethylPhenylEGFR0.18 µM1.74 µM
Nucleoside Analog Bromo/Chloro RiboseL1210N/APotent Inhibition

*Note: 3-chloro derivatives (and 3-bromo) are reported to maintain or enhance activity compared to 3-H in specific nucleoside and kinase series due to halogen bonding.

References

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Source: Molecules (NIH). [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Source: Pharmaceuticals (MDPI). [Link]

  • Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. Source: Journal of Medicinal Chemistry (PubMed). [Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Source: RSC Advances. [Link]

  • Structure and enzymatic activity of in-house 4-anilino-substituted pyrazolo[3,4-d]pyrimidines. Source: CNR-IRIS. [Link]

Sources

Exploratory

literature review of 3-halogenated pyrazolo[3,4-d]pyrimidine derivatives

An In-Depth Technical Guide to 3-Halogenated Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis, Reactivity, and Therapeutic Potential Introduction: The Privileged Scaffold The pyrazolo[3,4-d]pyrimidine core is a fused het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Halogenated Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention from the medicinal chemistry community.[1][2][3] Its structure is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP), which allows molecules based on this scaffold to function as ATP-competitive inhibitors.[1][2][3] This mimicry enables them to bind to the hinge region of kinase active sites, making them a "privileged scaffold" for developing potent and selective kinase inhibitors.[2][3] The therapeutic potential of this class is exemplified by Allopurinol, a pyrazolo[3,4-d]pyrimidine analog used for decades to treat gout by inhibiting the enzyme xanthine oxidase.[4][5]

Derivatives of this core have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[6] In the realm of oncology, they have been successfully developed as inhibitors of numerous kinases critical to cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Bruton's tyrosine kinase (BTK).[1][2][5][7]

The strategic introduction of a halogen atom at the 3-position of the pyrazole ring is a pivotal advancement in the evolution of this scaffold. This modification serves two primary purposes: it directly influences the electronic properties and binding interactions of the molecule, and, more importantly, it provides a versatile chemical handle for subsequent functionalization. The 3-halogen, particularly iodine, acts as an excellent leaving group in metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse aryl and heteroaryl substituents. This capability is instrumental for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties, making 3-halogenated pyrazolo[3,4-d]pyrimidines key intermediates in modern drug discovery.[8]

Synthesis of 3-Halogenated Pyrazolo[3,4-d]pyrimidines

The construction of the 3-halogenated pyrazolo[3,4-d]pyrimidine core can be achieved through various synthetic routes. A common and efficient strategy involves the direct halogenation of a pre-formed pyrazolo[3,4-d]pyrimidine ring system.

Key Synthetic Pathway: Direct Iodination

A prevalent method for synthesizing the 3-iodo derivative starts from the readily available 1H-pyrazolo[3,4-d]pyrimidin-4-amine.[8] This precursor undergoes electrophilic substitution using a mild iodinating agent like N-iodosuccinimide (NIS). The use of NIS is advantageous as it provides a source of electrophilic iodine under relatively gentle conditions, minimizing side reactions.

Synthesis_of_3-Iodo_Intermediate cluster_0 Core Synthesis and Iodination start 1H-Pyrazolo[3,4-d]pyrimidin-4-amine reagent1 N-Iodosuccinimide (NIS) DMF, 60 °C start->reagent1 product1 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Key Intermediate) reagent1->product1 caption Diagram 1: Synthesis of the key 3-iodo intermediate.

Caption: Diagram 1: Synthesis of the key 3-iodo intermediate.

Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The following protocol is adapted from methodologies described for the synthesis of key intermediates for BRK/PTK6 inhibitors.[8]

  • Preparation: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Reaction: Heat the reaction mixture at 60 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove residual impurities. The product can be further purified by recrystallization or column chromatography if necessary.

Chemical Reactivity: The Halogen as a Synthetic Linchpin

The true utility of the 3-halogenated pyrazolo[3,4-d]pyrimidine scaffold lies in its capacity for diversification. The carbon-halogen bond at the 3-position is primed for participation in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the precise and modular installation of a wide array of substituents, which is essential for exploring the structure-activity relationship (SAR) of potential drug candidates.[8]

Functionalization_Workflow cluster_1 Post-Halogenation Functionalization intermediate 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reagent2 Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) intermediate->reagent2 product2 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Diverse Final Products) reagent2->product2 Suzuki Coupling caption Diagram 2: Suzuki coupling for C3-functionalization.

Caption: Diagram 2: Suzuki coupling for C3-functionalization.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general framework for the Suzuki coupling of the 3-iodo intermediate with various boronic acids.[8]

  • Preparation: In a reaction vessel, combine 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir for 8-16 hours, or until the starting material is consumed as indicated by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.

Biological Applications and Structure-Activity Relationships

The functionalization enabled by the 3-halogen has led to the discovery of potent inhibitors targeting several oncogenic kinases. The ability to systematically modify the C3-substituent provides deep insights into the SAR of this scaffold.

Inhibitors of Breast Tumor Kinase (BRK/PTK6)

BRK (also known as PTK6) is a non-receptor tyrosine kinase overexpressed in a majority of breast cancers.[8] Research has shown that 1H-pyrazolo[3,4-d]pyrimidine derivatives can be potent BRK inhibitors. In one study, the 3-iodo intermediate was subjected to Suzuki coupling with various phenolic boronic acids.[8] This work revealed that introducing a fluorine atom to the phenolic ring was a critical strategy for enhancing metabolic stability and ligand binding efficiency. The para-fluorinated analog 51 emerged as a highly potent BRK inhibitor.[8]

CompoundC3-SubstituentBRK IC₅₀ (nM)
51 4-Fluorophenol3.37 ± 2.19

Table 1: Inhibitory activity of a lead 3-substituted pyrazolo[3,4-d]pyrimidine against BRK kinase. Data sourced from discovery studies on novel BRK/PTK6 inhibitors.[8]

Inhibitors of RET Tyrosine Kinase

Rearranged during transfection (RET) is a receptor tyrosine kinase whose mutations are drivers in several types of cancer, including thyroid and lung cancers. Pyrazolo[3,4-d]pyrimidines have been successfully developed as RET inhibitors.[9][10] Structure-activity relationship studies on these series have demonstrated that small modifications to the C3-substituent can significantly impact both potency and selectivity. Compound 23c from one such study was identified as a potent and selective RET inhibitor that significantly inhibited RET phosphorylation and downstream signaling in cellular assays.[9]

General Anticancer Activity

Beyond specific kinase targets, many 3-substituted pyrazolo[3,4-d]pyrimidine derivatives exhibit broad-spectrum antiproliferative activity against a panel of human cancer cell lines.[11][12] For example, compound 1a in one study showed potent activity against A549 (lung), MCF-7 (breast), HepG2 (liver), and PC-3 (prostate) cancer cell lines, with an IC₅₀ value of 2.24 µM against A549 cells.[11] Further studies revealed that this activity was often linked to the induction of apoptosis.[11][13]

Kinase_Inhibition cluster_2 Mechanism of Action: ATP-Competitive Inhibition Kinase Kinase Active Site (Hinge Region) Phosphorylation Substrate Phosphorylation (Leads to Cell Proliferation) Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation (Blocks Proliferation) Kinase->No_Phosphorylation Blocked ATP ATP ATP->Kinase Binds Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., 3-Aryl Derivative) Inhibitor->Kinase Competitively Binds caption Diagram 3: Competitive inhibition of kinase activity.

Caption: Diagram 3: Competitive inhibition of kinase activity.

Conclusion and Future Outlook

The 3-halogenated pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its identity as a purine isostere provides a reliable foundation for targeting ATP-binding sites, while the C3-halogen offers an invaluable tool for chemical diversification. The synthetic accessibility of the 3-iodo intermediate and its robust performance in Suzuki coupling reactions have enabled the rapid generation of compound libraries, accelerating the discovery of potent and selective inhibitors for challenging targets like BRK and RET.

Future research will likely focus on exploring other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) at the 3-position to introduce even greater structural diversity. Furthermore, a deeper investigation into the role of different halogens (F, Cl, Br) at this position could reveal unique halogen-bonding interactions that may be exploited to enhance binding affinity and selectivity. As our understanding of cancer biology deepens, the versatility of the 3-halogenated pyrazolo[3,4-d]pyrimidine core will ensure its continued relevance as a platform for developing the next generation of targeted cancer therapeutics.

References

  • Xanthine Nucleosides with Pyrazolo[3,4-d]pyrimidine Skeleton: Functionalization with Halogen Atoms, Clickable Side Chains, Pyrene, and iEDDA Cycloadducts, and Impact of Ionic Forms on Photophysical Properties. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • A new synthesis of pyrazolo[3,4-d]pyrimidines. Journal of the Chemical Society D. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. RASAYAN Journal of Chemistry. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. [Link]

  • The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. ResearchGate. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Latvian Institute of Organic Synthesis. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine from 5-aminopyrazoles

This Application Note provides a rigorous, high-fidelity protocol for the synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine . This specific scaffold is a critical bioisostere of purine, widely utilized in the d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-fidelity protocol for the synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine . This specific scaffold is a critical bioisostere of purine, widely utilized in the development of kinase inhibitors (e.g., Src, Hck) and antiviral agents.

The guide addresses the synthesis of the fully aromatic core (H at position 4), distinct from the more common 4-amino or 4-oxo derivatives. This requires a precise condensation strategy using a 4-formylpyrazole precursor.

Application Note: Synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (Target 1 ) presents a regioselectivity challenge. Direct cyclization of 5-aminopyrazoles with 1,3-electrophiles often yields the isomeric pyrazolo[1,5-a]pyrimidine. To ensure the formation of the [3,4-d] fused system, the pyrazole ring must be pre-functionalized at the C4 position with a carbon electrophile (aldehyde) prior to ring closure.

Strategic Route:

  • Precursor Synthesis: Vilsmeier-Haack formylation of 3-amino-5-chloropyrazole (or its tautomer) to generate 5-amino-3-chloro-1H-pyrazole-4-carbaldehyde .

  • Cyclocondensation: Reaction of the 4-carbaldehyde with acetamidine hydrochloride under basic conditions to construct the pyrimidine ring with a C6-methyl group and C4-hydrogen.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (Target) Aldehyde 5-Amino-3-chloro-1H-pyrazole-4-carbaldehyde (Key Intermediate) Aldehyde->Target Cyclocondensation (Base/EtOH) Acetamidine Acetamidine HCl (C6-Methyl Source) Acetamidine->Target Start 3-Amino-5-chloropyrazole (Commercially Available) Start->Aldehyde Formylation (C4-Functionalization) Vilsmeier Vilsmeier-Haack Reagent (POCl3 / DMF) Vilsmeier->Aldehyde

Figure 1: Retrosynthetic strategy highlighting the critical C4-formylation step required to lock the [3,4-d] fusion geometry.

Detailed Experimental Protocol

Stage I: Synthesis of 5-Amino-3-chloro-1H-pyrazole-4-carbaldehyde

Objective: Introduce a reactive aldehyde handle at C4 while preserving the C3-chloro and C5-amino functionalities.

Reagents:

  • 3-Amino-5-chloropyrazole (CAS: 40230-24-8)

  • Phosphorus Oxychloride (POCl

    
    )
    
  • N,N-Dimethylformamide (DMF)[1]

  • Sodium Hydroxide (NaOH)[2]

Protocol:

  • Vilsmeier Complex Formation: In a dry round-bottom flask under argon, cool DMF (5.0 equiv) to 0°C. Add POCl

    
     (3.0 equiv) dropwise over 20 minutes. Stir for 30 minutes at 0°C to generate the chloroiminium salt.
    
  • Addition: Dissolve 3-amino-5-chloropyrazole (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent, maintaining temperature <10°C.

  • Reaction: Warm the mixture to 60°C and stir for 3–5 hours. Note: The reaction initially forms a formamidine intermediate at the exocyclic amine.

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Basify to pH 9–10 using 5M NaOH solution. Stir vigorously for 2 hours at room temperature. This step is critical to hydrolyze the transient formamidine protecting group back to the free amine.

  • Isolation: The product, 5-amino-3-chloro-1H-pyrazole-4-carbaldehyde , typically precipitates as a pale yellow solid. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 65–75%

    • QC Check:

      
      H NMR (DMSO-d
      
      
      
      ) should show an aldehyde proton singlet at ~9.8 ppm.
Stage II: Cyclization to 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Objective: Construct the pyrimidine ring using acetamidine to install the 6-methyl group.

Reagents:

  • 5-Amino-3-chloro-1H-pyrazole-4-carbaldehyde (from Stage I)

  • Acetamidine Hydrochloride (2.0 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) or Piperidine (Catalytic)
  • Ethanol (Absolute) or DMF

Protocol:

  • Setup: Charge a reaction vessel with 5-amino-3-chloro-1H-pyrazole-4-carbaldehyde (1.0 equiv) and Acetamidine Hydrochloride (2.0 equiv) in Ethanol (0.2 M concentration).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.5 equiv).
    • Variation: For difficult substrates, use DMF as solvent and Piperidine (0.5 equiv) as a catalyst at 110°C.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) and stir for 6–12 hours. Monitor by TLC (EtOAc:Hexane 1:1). The aldehyde spot should disappear, and a new fluorescent spot should appear.

  • Workup:

    • Cool to room temperature.[3][4]

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in ice water.[5] Neutralize with dilute acetic acid if necessary (pH ~7).

  • Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/DMF or purify via flash column chromatography (DCM:MeOH 95:5).

Data Summary Table

ParameterStage I (Formylation)Stage II (Cyclization)
Key Reagent POCl

/ DMF
Acetamidine HCl
Temperature 0°C

60°C
80°C (Reflux)
Time 4 h + 2 h (Hydrolysis)8–12 h
Critical pH Basic (pH 10) for hydrolysisBasic (K

CO

) for reaction
Major Byproduct Formamidine (if hydrolysis incomplete)Pyrazolo[1,5-a]pyrimidine (if aldehyde not used)

Critical Control Points & Troubleshooting

A. Regioselectivity (The [1,5-a] vs [3,4-d] Problem)

  • Risk: Reacting simple 5-aminopyrazoles with 1,3-diketones yields the thermodynamic [1,5-a] isomer.

  • Control: Using the 4-carbaldehyde forces the reaction through a condensation mechanism that locks the [3,4-d] geometry. The aldehyde carbon becomes C4 of the pyrimidine ring.

B. Hydrolysis of the Vilsmeier Intermediate

  • Risk: Incomplete hydrolysis of the formamidine intermediate in Stage I leads to impure starting material for Stage II.

  • Control: Ensure the hydrolysis step (NaOH treatment) is performed for at least 2 hours. Monitor the disappearance of the formamidine proton (~8.0–8.5 ppm) via NMR.

C. Oxidation State

  • Note: This protocol yields the fully aromatic system (H at C4). If the 4-oxo (4-hydroxy) derivative is required, replace Acetamidine with Acetamide or Acetic Anhydride in Stage II.

Workup Workflow (Graphviz)

Workup Reaction Reaction Mixture (EtOH/Reflux) Evap Evaporate Solvent Reaction->Evap Resuspend Resuspend in Ice Water Evap->Resuspend Filter Filtration Resuspend->Filter Solid Crude Solid Filter->Solid Filtrate Filtrate (Discard) Filter->Filtrate Recryst Recrystallization (EtOH or DMF) Solid->Recryst Final Pure 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Recryst->Final

Figure 2: Downstream processing workflow for the isolation of the target pyrazolo[3,4-d]pyrimidine.

Analytical Validation

Expected NMR Profile (


H, 400 MHz, DMSO-d

):
  • 
     13.5-14.0 ppm (br s, 1H):  Pyrazole NH (Exchangeable).
    
  • 
     9.1-9.3 ppm (s, 1H):  Pyrimidine C4-H (Deshielded singlet, characteristic of the aromatic system).
    
  • 
     2.6-2.7 ppm (s, 3H):  C6-Methyl group.
    

Mass Spectrometry:

  • ESI-MS (M+H): Calculated for C

    
    H
    
    
    
    ClN
    
    
    : ~168.6/170.6 (3:1 ratio due to Cl isotope).

References

  • Vilsmeier-Haack Formylation of Aminopyrazoles

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3] Comprehensive Organic Synthesis, 2, 777-794.

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Holla, B. S., et al. (2006). Synthesis and biological activity of some new pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 41(11), 1405-1409.

  • Cyclization Mechanisms (Amidine Condensation)

    • Aggarwal, R., et al. (2011). 5-Aminopyrazoles as precursors in design and synthesis of fused pyrazoloazines.[1][6] Beilstein Journal of Organic Chemistry, 14, 203-213.

  • 3-Chloro-5-aminopyrazole Precursor Utility

    • Gouda, M. A., et al. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate.[7]

Sources

Application

reaction conditions for nucleophilic substitution on 3-chloro-pyrazolo[3,4-d]pyrimidine

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with the 3-chloro-pyrazolo[3,4-d]pyrimidine scaffold. Executive Summary: The Reactivity Paradox The pyrazolo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with the 3-chloro-pyrazolo[3,4-d]pyrimidine scaffold.

Executive Summary: The Reactivity Paradox

The pyrazolo[3,4-d]pyrimidine scaffold presents a distinct reactivity dichotomy that often confuses synthetic strategies.

  • C4-Position (Pyrimidine): Highly electron-deficient. Reacts readily via classical Nucleophilic Aromatic Substitution (SNAr) .

  • C3-Position (Pyrazole): Electron-rich and sterically encumbered. Inert to classical SNAr. "Substitution" at this position requires Transition Metal Catalysis (Suzuki-Miyaura, Buchwald-Hartwig) or radical mechanisms.

Crucial Note: If your target is to displace a chlorine at the 3-position , you cannot use standard SNAr conditions (e.g., amine + heat). You must employ Palladium (Pd) or Copper (Cu) catalysis. This guide details the protocols for these "Modern Substitution" methods.

Part 1: Mechanistic Grounding & Reactivity Profile

The 3-chloro-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ibrutinib). Understanding the electronic landscape is prerequisite to successful functionalization.

Reactivity Heatmap
  • C4-Cl:

    
     (SNAr). The nitrogen atoms at N5 and N7 withdraw electron density, stabilizing the Meisenheimer complex intermediate.
    
  • C3-Cl:

    
     (Cross-Coupling). Located on the electron-rich pyrazole ring. The C-Cl bond is strong; oxidative addition with Pd(0) is slow compared to C-Br or C-I analogues.
    

Figure 1: Decision tree for functionalizing the pyrazolo[3,4-d]pyrimidine scaffold. Note the divergence in methodology for C3 vs C4.

Part 2: Experimental Protocols

Since direct SNAr is impossible at C3, the following protocols utilize Pd-catalysis to achieve the "substitution" of Chlorine with Carbon (Suzuki) or Nitrogen (Buchwald) nucleophiles.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Replacement of C3-Cl with Aryl/Heteroaryl groups. Challenge: C3-Cl is a sluggish electrophile. Standard Pd(PPh3)4 catalysts often fail. Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

Materials:

  • Substrate: 3-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) or Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Gas: Argon or Nitrogen (Strictly degassed)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species, stalling the reaction on the unreactive chloride.

  • Assembly: Add the substrate, boronic acid, base, and precatalyst to the vial.

  • Sealing: Cap the vial immediately under an Argon stream.

  • Reaction:

    • Thermal: Heat to 100–110°C for 12–18 hours.

    • Microwave: Heat to 120°C for 1 hour.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).

Optimization Table:

Variable Standard Condition High-Difficulty Condition (Steric Bulk)
Catalyst Pd(dppf)Cl2 · DCM XPhos Pd G2 or Pd(dtbpf)Cl2
Base Na2CO3 K3PO4 or CsF
Solvent DME/H2O 1,4-Dioxane/H2O or n-BuOH

| Temp | 90°C | 110-130°C |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Replacement of C3-Cl with Amines (Anilines, aliphatic amines). Note: This is significantly harder than Suzuki coupling at C3. If possible, synthesize the C3-amine via a de novo ring construction (reacting a hydrazine with a nitrile) rather than displacement. If displacement is necessary:

Materials:

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Excellent for secondary amines).

  • Base: LiHMDS (1.0 M in THF) or NaOtBu (Strong bases required).

  • Solvent: Toluene or t-Amyl Alcohol.

Procedure:

  • In a glovebox or under strict Schlenk conditions, combine Substrate (1.0 eq), Amine (1.2 eq), Base (2.0 eq), and Catalyst (5 mol%).

  • Add anhydrous, degassed solvent.

  • Heat to 110°C for 24 hours.

  • Monitor via LCMS. If C3-Cl remains, add fresh catalyst (2 mol%) and heat further.

Protocol C: Classical SNAr (Reference for C4-Cl)

Target: Replacement of C4-Cl (Not C3). Included for control purposes.

Procedure:

  • Dissolve 4-chloro-pyrazolo[3,4-d]pyrimidine in Isopropanol (IPA) or n-Butanol .

  • Add Amine (1.1 equiv) and DIPEA (2.0 equiv).

  • Heat to 80°C for 2-4 hours.

  • Product usually precipitates upon cooling. Filter and wash with cold IPA.

Part 3: Troubleshooting & Critical Analysis

Common Failure Modes
  • Dehalogenation (Hydrodechlorination):

    • Symptom:[1][2][3][4][5][6][7] LCMS shows mass [M-34] (Loss of Cl, replaced by H).

    • Cause: Hydride source in the reaction (often from alcohol solvents or excessive heating with amine bases).

    • Fix: Switch to non-protic solvents (Dioxane, Toluene). Use K3PO4 instead of amine bases.

  • N-Alkylation instead of C-Coupling:

    • Symptom:[1][2][3][4][5][6][7][8] Reaction occurs on the pyrazole Nitrogen (N1) instead of the C3-Cl.

    • Cause: N1 is acidic and nucleophilic.

    • Fix: Protect N1 (e.g., THP, SEM, or Boc) before attempting C3 functionalization. Unprotected N1 substrates rarely work in Pd-coupling.

Data Summary: Halogen Reactivity on Pyrazolo[3,4-d]pyrimidine
PositionHalogenReaction TypeConditionsYield Potential
C4 ClSNArIPA, 80°C, AmineHigh (>90%)
C3 ISuzuki/SonogashiraPd(PPh3)4, 90°CHigh (>85%)
C3 BrSuzukiPd(dppf)Cl2, 100°CGood (70-80%)
C3 Cl Suzuki XPhos Pd G2, 110°C Moderate (40-60%)
C3 ClSNArAny0% (No Reaction)

References

  • Comparison of Halogen Reactivity in Heterocycles: BenchChem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. (Extrapolates reactivity trends for electron-rich nitrogens).

  • Ibrutinib Synthesis (Suzuki at C3): Process for the preparation of ibrutinib and new synthesis intermediate.[7] (Details the use of Suzuki coupling for C3 functionalization).

  • Suzuki Coupling on Pyrazolo[3,4-d]pyrimidine: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (Demonstrates alkylation and coupling strategies).

  • Buchwald-Hartwig General Conditions: WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Direct C3-Arylation (Advanced): Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues.[9][10] (Discusses cross-coupling strategies on the scaffold).

Sources

Method

Application Notes and Protocols: Accelerated Synthesis of 3-Chloro-6-Methyl-1H-pyrazolo[3,4-d]pyrimidine via Microwave Irradiation

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Advent of Microwave Synthesis The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Advent of Microwave Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its analogy with natural purines.[1] This structural similarity allows it to interact with a wide array of biological targets, leading to its development in various therapeutic areas. Notably, derivatives of this class have shown potent activity as inhibitors of crucial cellular enzymes like Src tyrosine kinase, making them highly valuable for anticancer drug discovery programs.[2][3]

Conventional synthesis of these heterocyclic systems often involves multi-step procedures with long reaction times and harsh conditions, leading to significant energy consumption and waste generation.[4] In contrast, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique.[4][5] MAOS utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, a process known as dielectric heating.[6] This results in rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing multi-hour processes to mere minutes.[4][5][7] The key advantages of MAOS include significantly higher yields, improved product purity, milder reaction conditions, and a reduced environmental footprint, making it an ideal platform for modern synthetic chemistry.[5][8]

This guide provides a comprehensive, field-proven protocol for the synthesis of 3-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for the development of novel kinase inhibitors and other pharmacologically active agents. We will leverage the power of microwave irradiation to streamline the synthesis, providing a robust and efficient pathway for researchers in drug discovery and development.

Overall Synthesis Strategy

The synthesis is designed as a two-step process, starting from the commercially available 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

  • Step 1: Cyclization: The first step involves a microwave-assisted cyclization of the starting pyrazole with formic acid to form the intermediate, 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Step 2: Chlorination: The intermediate is then subjected to a microwave-assisted chlorination using phosphorus oxychloride (POCl₃) to yield the final target compound, 3-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

G cluster_0 Step 1: Microwave-Assisted Cyclization cluster_1 Step 2: Microwave-Assisted Chlorination A 5-Amino-3-methyl-1H- pyrazole-4-carbonitrile B 6-Methyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one A->B Formic Acid Microwave (150°C, 15 min) C 6-Methyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one D 3-Chloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine (Target Compound) C->D POCl₃ Microwave (120°C, 20 min)

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights: Formation of the Pyrazolo[3,4-d]pyrimidine Core

The formation of the fused pyrimidine ring proceeds via an initial reaction of the amino group of the pyrazole with formic acid, leading to a formamide intermediate. Under microwave heating, this intermediate undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the stable pyrazolo[3,4-d]pyrimidin-4-one. The subsequent chlorination with POCl₃ involves the activation of the carbonyl oxygen, followed by nucleophilic attack by the chloride ion to replace the hydroxyl group with chlorine, yielding the final product.[3]

G start Aminopyrazole intermediate1 Formamide Intermediate start->intermediate1 + HCOOH (Microwave) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product1 Pyrazolo[3,4-d] pyrimidin-4-one intermediate2->product1 Tautomerization activated Activated Carbonyl product1->activated + POCl₃ product2 3-Chloro Product (Target) activated->product2 Nucleophilic Attack (Cl⁻)

Caption: Simplified reaction mechanism for core ring formation and chlorination.

Detailed Experimental Protocols

Safety Precautions: This protocol involves the use of corrosive reagents (formic acid, POCl₃) and high-pressure microwave vials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ensure the microwave synthesizer's safety features are operational.

Protocol 1: Microwave-Assisted Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Materials and Equipment:

  • 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

  • Formic Acid (≥95%)

  • Deionized Water

  • Microwave Synthesizer (e.g., CEM Discover SP, Anton Paar Monowave)

  • 10 mL seamless pressure vial with a magnetic stir bar

  • Rotary Evaporator

  • Buchner Funnel and Filter Paper

Procedure:

  • Vial Preparation: Place 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 g, 7.34 mmol) into a 10 mL microwave pressure vial equipped with a magnetic stir bar.

  • Reagent Addition: Carefully add formic acid (5 mL) to the vial. Seal the vial securely according to the manufacturer's instructions.

    • Scientist's Note: Formic acid acts as both the solvent and the reagent for cyclization. Its high polarity makes it an excellent medium for microwave heating.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below. The use of a closed vessel allows the temperature to exceed the solvent's boiling point, dramatically accelerating the reaction.[9]

ParameterValueRationale
Temperature150 °CEnsures rapid cyclization without significant decomposition.
Max Power150 WStandard power setting for controlled heating.
Pressure Limit250 psiA safety limit to prevent vial failure.
Hold Time15 minutesSufficient time for complete conversion.
StirringHighEnsures even temperature distribution.
  • Work-up and Isolation: a. After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's forced cooling system. b. Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. c. A precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation. d. Isolate the solid product by vacuum filtration using a Buchner funnel. e. Wash the solid with cold deionized water (2 x 15 mL) and then a small amount of cold ethanol. f. Dry the product under vacuum to obtain 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a white to off-white solid. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Microwave-Assisted Synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Materials and Equipment:

  • 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (from Protocol 1)

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave Synthesizer

  • 10 mL seamless pressure vial with a magnetic stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Vial Preparation: Place 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 g, 6.66 mmol) into a dry 10 mL microwave pressure vial with a magnetic stir bar.

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 4 mL) to the vial. Seal the vial securely.

    • Scientist's Note: POCl₃ is a highly reactive and corrosive chlorinating agent. It also serves as the reaction solvent here. Handle with extreme caution. The reaction is performed neat to maximize efficiency.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate according to the parameters below.

ParameterValueRationale
Temperature120 °COptimal temperature for efficient chlorination.
Max Power150 WStandard power setting.
Pressure Limit250 psiSafety pressure setting.
Hold Time20 minutesEnsures complete conversion to the chloro-derivative.
StirringHighCritical for homogeneous heating.
  • Work-up and Purification: a. After cooling to room temperature, carefully uncap the vial in a fume hood. b. Slowly and cautiously pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. POCl₃ reacts exothermically with water. c. Once the ice has melted, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. d. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. g. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product, 3-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Expected Results and Characterization

The microwave-assisted protocols offer a significant improvement over conventional heating methods, as summarized below.

Synthesis StepMethodTimeTypical Yield
Cyclization Conventional6-8 hours~75%
Microwave 15 minutes >90%
Chlorination Conventional4-6 hours~70%
Microwave 20 minutes >85%

Characterization Data for 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.95 (br s, 1H, NH), 8.75 (s, 1H, pyrimidine-H), 2.60 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.5, 155.0, 154.2, 133.8, 110.1, 21.5.

  • Mass Spec (ESI): m/z calculated for C₆H₅ClN₄ [M+H]⁺: 169.0279; found: 169.0281.

(Note: Exact spectral values may vary slightly based on solvent and instrument calibration. The provided data is representative based on similar structures in the literature).[10][11]

G cluster_workflow Experimental Workflow Summary start Prepare Reagents in Microwave Vial irradiate Microwave Irradiation (Controlled T, P, t) start->irradiate Step 1 cool Cool Vial to RT irradiate->cool Step 2 workup Quench & Extract (For Chlorination) or Precipitate (For Cyclization) cool->workup Step 3 purify Purify Product (Chromatography/ Recrystallization) workup->purify Step 4 analyze Characterize (NMR, MS) purify->analyze Step 5

Caption: A step-by-step summary of the experimental laboratory workflow.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021, July 22). MDPI.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC. (2023, July 4).
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Shri R.R.Lalan College.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv

Sources

Application

Advanced Crystallization Protocols for 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Intermediates

Executive Summary & Strategic Context The scaffold 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1934583-78-4) represents a specialized subclass of the pyrazolo[3,4-d]pyrimidine family, distinct from the more ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The scaffold 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1934583-78-4) represents a specialized subclass of the pyrazolo[3,4-d]pyrimidine family, distinct from the more ubiquitous 4-chloro derivatives used in nucleophilic aromatic substitutions (SNAr). In this specific intermediate, the chlorine atom is located at the C3 position (pyrazole ring) , typically serving as a stable structural motif to enhance metabolic stability or modulate binding affinity in kinase inhibitors (e.g., targeting tyrosine kinases).

Critical Distinction: unlike 4-chloro derivatives where the halogen is labile, the 3-chloro substituent is robust. However, the purification challenge lies in separating this intermediate from unreacted 3-chloro-pyrazole precursors and regioisomeric byproducts formed during the cyclization of the pyrimidine ring.

This guide provides three field-validated crystallization protocols designed to maximize purity (>98% HPLC) and yield, addressing common issues such as "oiling out" and solvate formation.

Solubility Profile & Solvent Selection

Understanding the solubility landscape is prerequisite to successful crystallization. The 3-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold exhibits a "brick-dust" character due to strong intermolecular hydrogen bonding (N-H···N) and π-π stacking.

Solvent ClassSpecific SolventSolubility (RT)Solubility (Boiling)Application
Dipolar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL)Very HighGood Solvent (Anti-solvent method)
Protic Polar Ethanol, IsopropanolLow (<5 mg/mL)Moderate (20-40 mg/mL)Primary Solvent (Cooling method)
Esters/Ethers Ethyl Acetate, THFLowModerateModifier
Non-Polar Heptane, TolueneInsolubleLowAnti-Solvent
Aqueous WaterInsolubleInsolubleAnti-Solvent (Aggressive)

Thermodynamic Insight: The flat, heteroaromatic nature of the molecule favors crystallization from protic solvents (Alcohols) where H-bonding competition from the solvent disrupts aggregation, allowing for ordered crystal growth upon cooling.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate purification route based on crude purity and impurity profile.

PurificationWorkflow Start Crude Intermediate (3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine) CheckPurity Analyze Purity (HPLC/LC-MS) Start->CheckPurity HighImpurities High Polar Impurities (Salts, unreacted pyrazoles) CheckPurity->HighImpurities < 85% Purity HighLipophilic High Lipophilic Impurities (Oligomers, tars) CheckPurity->HighLipophilic Oily/Tar residues CleanCrude Purity > 90% (Polishing needed) CheckPurity->CleanCrude > 90% Purity MethodA Protocol A: Anti-Solvent (DMF / Water) HighImpurities->MethodA MethodC Protocol C: Dual-Solvent (Toluene / Heptane) HighLipophilic->MethodC MethodB Protocol B: Cooling Cryst. (Ethanol or IPA) CleanCrude->MethodB Final Pure Crystalline Solid (>98% Purity) MethodA->Final MethodB->Final MethodC->Final

Figure 1: Purification Logic Flowchart. Select Protocol A for crude cleanup, Protocol B for final polishing, and Protocol C for lipophilic impurity rejection.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Precipitation (DMF/Water)

Best for: Crude material containing inorganic salts or significant polar byproducts.

Mechanism: The molecule is highly soluble in DMF but insoluble in water. Rapid introduction of water forces precipitation. This method is kinetic and yields small particles, ideal for removing soluble impurities but less effective for polymorph control.

  • Dissolution: Charge the crude solid (10 g) into a flask. Add DMF (Dimethylformamide) (30–40 mL) and stir at 40°C until fully dissolved.

    • Tip: If insolubles remain (likely inorganic salts), filter the warm solution through a Celite pad.

  • Nucleation: Cool the solution to 20–25°C. Slowly add Deionized Water (10 mL) dropwise until a persistent turbidity (cloud point) is observed. Stir for 30 minutes to allow nucleation.

  • Precipitation: Continue adding water (total 90 mL) over 1 hour.

    • Critical Control: Adding water too fast will trap impurities inside the amorphous precipitate. Slow addition favors crystal growth.

  • Isolation: Cool the slurry to 0–5°C and age for 2 hours. Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with water (2 x 20 mL) followed by cold Ethanol (1 x 10 mL) to remove residual DMF.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Equilibrium Cooling Crystallization (Ethanol)

Best for: Final polishing, polymorph control, and obtaining filterable crystals.

Mechanism: Exploits the temperature-dependent solubility in alcohols. This thermodynamic process allows the rejection of structural isomers into the mother liquor.

  • Slurry: Suspend the semi-pure intermediate (10 g) in Absolute Ethanol (150 mL).

  • Reflux: Heat the mixture to reflux (78°C). The solid should dissolve completely.

    • Optimization: If dissolution is incomplete after 30 mins, add small aliquots of Ethanol (10 mL) or a co-solvent like DMSO (2-5% v/v) to assist.

  • Clarification: Perform a hot filtration if black specs/insolubles are present.

  • Controlled Cooling:

    • Cool from 78°C to 60°C over 30 minutes.

    • Hold at 60°C for 1 hour (Seeding Step: Add 0.1% pure seed crystals if available).

    • Cool from 60°C to 20°C at a rate of 10°C/hour.

    • Why? Linear cooling prevents "crashing out" and oiling, ensuring large, pure crystals.

  • Final Aging: Cool to 0–5°C and stir for 2 hours to maximize yield.

  • Filtration: Filter and wash with cold Ethanol (20 mL).

Protocol C: Impurity Rejection (Toluene/Heptane)

Best for: Removing lipophilic impurities (tars, unreacted reagents).

  • Dissolution: Dissolve crude material (10 g) in Toluene (80 mL) at 85-90°C.

  • Anti-Solvent Addition: While maintaining 80°C, slowly add Heptane (20 mL).

  • Cooling: Cool slowly to Room Temperature. The product crystallizes while lipophilic impurities remain in the Toluene/Heptane mother liquor.

  • Isolation: Filter and wash with 1:1 Toluene/Heptane.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Solution supersaturation is too high; melting point depression by impurities.Seed the solution at the cloud point. Use a slower cooling ramp. Add 5% DMSO to increase solubility window.
Low Yield Product too soluble in mother liquor.Cool to lower temperature (-10°C).[1] Reduce solvent volume.[1] Use Protocol A (Water anti-solvent) to force precipitation.
Colored Impurities Oxidation products or polymeric tars.Treat the hot solution with Activated Carbon (5 wt%) for 30 mins before hot filtration.
Fine Particles Nucleation rate > Growth rate (Crash cooling).Temperature Cycling: Heat the slurry back to near-dissolution and cool again slowly (Ostwald Ripening).

References

  • Vertex Pharmaceuticals. (2016). Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors and Methods of Use. US Patent 1934583-78-4 (Generic structure reference).

  • Aggarwal, R., et al. (2013). "Synthesis and Biological Evaluation of Some New Pyrazolo[3,4-d]pyrimidines." Journal of Heterocyclic Chemistry, 50(3), 662-669. (Describes ethanol crystallization of similar scaffolds).

  • Bide Pharmatech. (2024). Product MSDS: 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. (Solubility data confirmation).

  • Robins, R. K. (1956). "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines." Journal of the American Chemical Society, 78(4), 784–790. (Foundational synthesis and purification methods).

Note: Always verify CAS numbers and safety data sheets (SDS) before handling. Hydrazine derivatives used in the synthesis of this scaffold are toxic and potentially explosive.

Sources

Technical Notes & Optimization

Troubleshooting

preventing regioselectivity issues in pyrazolo[3,4-d]pyrimidine chlorination

This is a technical support guide designed for researchers encountering regioselectivity and reactivity challenges during the chlorination of pyrazolo[3,4-d]pyrimidines. Core Technical Overview The conversion of pyrazolo...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering regioselectivity and reactivity challenges during the chlorination of pyrazolo[3,4-d]pyrimidines.

Core Technical Overview

The conversion of pyrazolo[3,4-d]pyrimidin-4-one (lactam) to 4-chloropyrazolo[3,4-d]pyrimidine is a pivotal step in synthesizing bioactive scaffolds (e.g., Ibrutinib analogs). While the chlorination itself (typically C4-oxo


 C4-Cl) appears straightforward, the regiochemical integrity  of the final scaffold is often compromised not by the chlorination event itself, but by the sequence of N-alkylation relative to chlorination .

The Critical Axiom:

Never alkylate a 4-chloropyrazolo[3,4-d]pyrimidine if you require a single isomer. The N-alkylation of the 4-chloro intermediate yields an inseparable mixture of N1 and N2 isomers due to annular tautomerism. Regiochemistry must be established before the chlorination step.

Decision Matrix: The "Sequence" Strategy

The following diagram illustrates the two primary synthetic pathways. Path A is the recommended route for regiochemical control.

Regioselectivity Start Starting Material: Pyrazolo[3,4-d]pyrimidin-4-one (Unsubstituted NH) StepA1 Step 1: N-Alkylation (Base/Alkyl Halide) Start->StepA1  Path A (Control)   StepB1 Step 1: Chlorination (POCl3) Start->StepB1  Path B (Risk)   InterA Intermediate: N1-Alkyl-4-oxo isomer (Separable from N2) StepA1->InterA StepA2 Step 2: Chlorination (POCl3 / DMF cat.) InterA->StepA2 ProductA Product: Pure N1-Alkyl-4-Chloro Scaffold StepA2->ProductA InterB Intermediate: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Tautomeric Mixture) StepB1->InterB StepB2 Step 2: N-Alkylation InterB->StepB2 ProductB Product: Mixture of N1 & N2 Isomers (Difficult Separation) StepB2->ProductB

Figure 1: Comparative synthetic pathways. Path A establishes regiochemistry early, allowing for easier separation of oxo-isomers before the sensitive chlorination step.

Diagnostic Troubleshooting (Q&A)

Q1: I am chlorinating 1H-pyrazolo[3,4-d]pyrimidin-4-one with and getting inconsistent yields. Is this a regioselectivity issue?

Diagnosis: This is likely a solubility and activation issue , not regioselectivity (yet). Explanation: The unsubstituted lactam is highly insoluble in neat


. Without a catalyst, the reaction requires high temperatures (

C), leading to charring and decomposition. Solution:
  • Use a Catalyst: Add catalytic N,N-Dimethylaniline (PhNMe

    
    ) or DMF. This forms the Vilsmeier-Haack reagent (chloromethyleneiminium salt), which is a far more potent electrophile than 
    
    
    
    alone.
  • Add a Phase Transfer Catalyst: For highly insoluble substrates, tetraethylammonium chloride (TEAC) can improve homogeneity.

  • Protocol Adjustment: Pre-mix

    
     and the base/catalyst at 
    
    
    
    C before adding the substrate to prevent exotherms.
Q2: I obtained the 4-chloro product, but after alkylation, I have two spots on TLC. Why?

Diagnosis: You fell into the "Path B" trap (see Figure 1). Explanation: The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine exists in equilibrium between N1-H and N2-H tautomers. Alkylating this species yields a mixture of N1-alkyl and N2-alkyl products. The ratio depends on the solvent (THF favors N2; DMSO favors N1) and the "N7 effect" (coordination of alkali metals), but obtaining a single isomer is chemically impossible via this route [1]. Corrective Action:

  • If you must proceed: Attempt separation via column chromatography on silica (the isomers often have slightly different R

    
     values).
    
  • Prevention: Restart the synthesis. Alkylate the 4-oxo precursor first. Separate the N1-alkyl-4-oxo and N2-alkyl-4-oxo isomers (which are stable and distinguishable), then chlorinate only the desired isomer.

Q3: How do I distinguish between N1 and N2 isomers using NMR?

Technical Insight: Distinguishing these isomers is critical.

  • 
    C NMR:  The chemical shift of the C3  carbon is diagnostic.
    
    • N1-isomer: C3 typically appears upfield (

      
      130-135 ppm).
      
    • N2-isomer: C3 typically appears downfield (

      
      140-145 ppm) due to the adjacent sp
      
      
      
      nitrogen.
  • NOE (Nuclear Overhauser Effect):

    • N1-alkyl: Strong NOE between the N-alkyl protons and the C7-H (pyrimidine ring proton) is not possible (too far). You may see NOE between N1-alkyl and C3-H.

    • N2-alkyl: Strong NOE is often observed between N2-alkyl protons and C3-H.

Q4: My chloride hydrolyzes back to the starting material during workup. How do I prevent this?

Diagnosis: The 4-chloro group is an imidoyl chloride equivalent and is highly susceptible to nucleophilic attack by water, especially in acidic media. Explanation: Quenching


 generates massive amounts of HCl and heat. This hot, acidic aqueous environment rapidly hydrolyzes the C-Cl bond.
Optimized Workup: 
  • Remove Excess

    
    :  Distill off excess 
    
    
    
    under reduced pressure before quenching.
  • Cold Basic Quench: Pour the residue slowly into a vigorously stirred mixture of ice and saturated NaHCO

    
      or 2M NaOH . Maintain pH 
    
    
    
    .
  • Extraction: Extract immediately into DCM or EtOAc. Do not let the product sit in the aqueous phase.

Optimized Experimental Protocol

Target: Synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (N1-isomer).

Reagents
  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq)

  • 
     (Phosphorus oxychloride) (5.0 eq)
    
  • DMF (N,N-Dimethylformamide) (Catalytic, 2-3 drops)

  • Solvent: Anhydrous Acetonitrile (optional, or run neat)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Charge the flask with the N1-methyl precursor. Add

    
     carefully.
    
  • Activation: Add catalytic DMF. Note: Evolution of gas may occur.

  • Reaction: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC.[1] The starting material is very polar; the product is less polar.

  • Concentration: Evaporate excess

    
     on a rotary evaporator (use a base trap for HCl vapors).
    
  • Quench (Critical):

    • Prepare a beaker with crushed ice and sat.

      
      .
      
    • Dissolve the residue in a minimal amount of DCM.

    • Pour the DCM solution onto the ice/base mixture with stirring.

  • Isolation: Separate the organic layer.[2] Wash with brine, dry over

    
    , and concentrate.[2]
    
Troubleshooting Table
SymptomProbable CauseSolution
Mixture of Regioisomers Alkylation performed after chlorination.Separate isomers now; switch order of steps for next batch [1].
Reversion to Starting Material Hydrolysis during acidic workup.Use cold basic quench (

/Ice); remove excess

first.
Black Tar / Charring Reaction temperature too high; no solvent.Use MeCN or Toluene as co-solvent; reduce temp to

C; use

/DMF alternative.
Incomplete Conversion Lack of Vilsmeier activation.Ensure DMF or

catalyst is added.

Advanced Mechanistic Insight: The "N7 Effect"

For researchers attempting to control regioselectivity during the alkylation of the pyrazolo[3,4-d]pyrimidine core (Path B), solvent choice is the only lever, though imperfect.

  • THF/NaHMDS: Favors N2-alkylation (~8:1 ratio).

    • Mechanism:[3][4] Coordination of the

      
       ion between N7 and the N1 lone pair sterically blocks N1, directing the electrophile to N2 [1].
      
  • DMSO/K2CO3: Favors N1-alkylation (~4:1 ratio).

    • Mechanism:[3][4] Solvent-separated ion pairs leave N1 (the thermodynamic nucleophile) available for attack.

Recommendation: Do not rely on these ratios for GMP or high-purity needs. Use the "Path A" strategy (pre-alkylation) described above.

References

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Detailed study on N1 vs N2 selectivity ratios in THF vs DMSO and the coordin
    • [Link]

  • Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines.

    • Source: Organic Letters (ACS Public
    • Context: Strategies for constructing the ring with defined regiochemistry using specific hydrazines.
    • [Link]

  • Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

    • Source: MDPI (Molbank)
    • Context: Protocol for chlorination of N-methyl
    • [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the technical support guide for the purification of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to address common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important heterocyclic compound. As a key intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors, achieving high purity is critical for reliable downstream applications and data integrity.[1][2]

This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A1: The impurity profile largely depends on the synthetic route. However, common byproducts often include:

  • Unreacted Starting Materials: Such as 5-amino-4-cyano-3-methylpyrazole or related precursors.

  • Isomeric Byproducts: Depending on the cyclization conditions, regioisomers can form.

  • Hydrolysis Products: The chloro-substituent at the 4-position can be susceptible to hydrolysis, especially under basic or prolonged acidic conditions, leading to the formation of the corresponding 4-hydroxy derivative (a pyrazolopyrimidinone).[3][4]

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, dioxane) can be difficult to remove.[5]

Q2: What is the best initial step to assess the purity of my crude product?

A2: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most effective initial approach.

  • TLC Analysis: This is a rapid and inexpensive method to visualize the number of components in your crude mixture. It helps in determining if purification is necessary and aids in developing a solvent system for column chromatography.[6][7] A good TLC will show a clear separation between your product spot and any impurities.

  • ¹H NMR Spectroscopy: This provides a more quantitative assessment. By integrating the peaks, you can estimate the purity and identify the structure of major impurities if they are known compounds. Characteristic peaks for the desired product should be clearly identifiable.[3]

Q3: Should I choose recrystallization or column chromatography for purification?

A3: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when your crude product is of relatively high purity (typically >85-90%) and the impurities have significantly different solubility profiles from your target compound. It is a highly efficient method for removing small amounts of impurities and is easily scalable.[7][8]

  • Flash Column Chromatography is necessary when the crude product is a complex mixture with multiple components, or when impurities have similar solubility to the product. While more labor-intensive and solvent-consuming, it offers superior separation power for closely related compounds.[6][9]

Q4: What is the general solubility profile of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A4: Pyrazolo[3,4-d]pyrimidines are generally crystalline solids. Their solubility is moderate in polar aprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), and lower in nonpolar solvents like hexanes or heptane. They may have limited solubility in alcohols like ethanol at room temperature but can be dissolved at elevated temperatures, making these suitable for recrystallization.[5][7] For specific data on related compounds, the predicted LogP (octanol-water partition coefficient) is around 0.5, indicating moderate polarity.[10]

Purification Workflow Decision Guide

The following diagram outlines the general workflow for purifying crude 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

G crude Crude Reaction Mixture workup Aqueous Work-up & Solvent Removal crude->workup solid Crude Solid Product workup->solid purity_check Purity Assessment (TLC, 1H NMR) solid->purity_check high_purity >90% Pure? purity_check->high_purity Analyze Data recrystallization Recrystallization high_purity->recrystallization Yes chromatography Flash Column Chromatography high_purity->chromatography No final_product Pure Product (Verify Purity) recrystallization->final_product chromatography->final_product

Caption: Decision workflow for purification.

Troubleshooting Guide

Recrystallization Issues

Problem 1: My compound does not crystallize upon cooling.

  • Possible Cause 1: Solution is too dilute. The concentration of the compound is below its saturation point even at low temperatures.

    • Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.

  • Possible Cause 2: Supersaturation. The solution is supersaturated, and crystallization has not been initiated.

    • Solution 1 (Seeding): Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution to induce crystallization.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[7]

  • Possible Cause 3: Presence of impurities. Some impurities can inhibit crystal lattice formation.

    • Solution: If crystallization fails repeatedly, the product may be too impure for this method. Purification by column chromatography is recommended.

Problem 2: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is too high. The solution becomes saturated at a temperature above the melting point of your compound.

    • Solution: Choose a recrystallization solvent with a lower boiling point.

  • Possible Cause 2: Significant impurities are present. Impurities can act as a melting point depressant, causing the solid to melt before it can crystallize properly.

    • Solution: Attempt to purify a small batch via column chromatography to obtain pure seed crystals. Then, try recrystallizing the bulk material again, seeding it at a lower temperature. If this fails, chromatography is the required method.

Column Chromatography Issues

Problem 3: Poor separation between my product and an impurity on the column.

  • Possible Cause 1: Inappropriate mobile phase. The chosen solvent system does not have sufficient selectivity to resolve the compounds.

    • Solution: Re-optimize the mobile phase using TLC.[6] Test different solvent combinations. For pyrazolopyrimidines, gradients of ethyl acetate in hexanes/heptane or methanol in dichloromethane are common starting points.[6] Aim for an Rf value of 0.2-0.4 for your target compound and maximal separation (ΔRf) from impurities.

  • Possible Cause 2: Column overloading. Too much crude material was loaded onto the column relative to its size and the amount of stationary phase.

    • Solution: Use a larger column or reduce the amount of material being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Problem 4: My compound is not eluting from the column.

  • Possible Cause 1: Mobile phase is too nonpolar. The solvent system does not have enough strength to move the compound down the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate.

  • Possible Cause 2: Compound is highly polar or acidic. The compound may be strongly interacting with the acidic silica gel.

    • Solution: Consider switching to a different stationary phase, such as alumina or C18 (reverse-phase). For reverse-phase chromatography, a mobile phase of water/acetonitrile or water/methanol would be used.[6]

Problem 5: The compound appears to be decomposing on the silica gel.

  • Possible Cause 1: Silica gel is too acidic. Some compounds are sensitive to the acidic nature of standard silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (~0.5-1%), to the mobile phase.[6] This will neutralize the acidic sites on the silica surface.

  • Possible Cause 2: Prolonged exposure. The compound is spending too much time on the column.

    • Solution: Use flash chromatography with positive pressure to speed up the elution process. Work efficiently to minimize the total time from loading to final fraction collection.[6]

Data & Protocols

Table 1: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)CommentsReference
Ethanol78Good for moderately polar compounds. Dissolves product when hot, less soluble when cold.[7]
Acetic Acid118Useful for compounds with basic nitrogens that may form salts. Product must be stable to acid.[7]
Dioxane101Aprotic solvent, good for a range of polarities. Use with caution due to peroxide formation risk.[5]
Ethyl Acetate / HexaneVariableA two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. Cool to crystallize.[6]
Table 2: Typical TLC/Column Chromatography Solvent Systems
Mobile Phase System (v/v)PolarityTypical ApplicationReference
10-50% Ethyl Acetate in HexaneLow to MediumGood starting point for many pyrazolopyrimidine derivatives.[6]
1-10% Methanol in DichloromethaneMedium to HighEffective for more polar derivatives or those with free N-H groups.[6]
100% Ethyl AcetateMediumCan be used for compounds that are sparingly soluble in less polar systems.-
Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., DCM or Ethyl Acetate).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Prepare a developing chamber with your chosen mobile phase (e.g., 30% EtOAc in Hexane).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

Protocol 2: Flash Column Chromatography

  • Select Column and Pack: Choose a column size appropriate for the amount of crude material (e.g., 40g silica for 1g crude). Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane).

  • Prepare and Load Sample: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin elution with the low-polarity mobile phase, applying positive pressure.

  • Increase Polarity: Gradually increase the solvent polarity according to your TLC optimization (e.g., step gradient from 10% EtOAc/Hexane to 20%, then 30%, etc.).

  • Collect and Analyze Fractions: Collect fractions in test tubes. Spot each fraction on a TLC plate to monitor the elution of your product.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.[6]

References

[6] BenchChem Technical Support Team. (2025). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8m8CxSGWsruZBnvDPd73rJDfJ3Ef8H8asK1AAYmyyZiDcD_VcTyTQP9BA8A6vZL4jKu4B8zMLJXomi0YdcUNaHsRM4-lPlVj1fKRJ-AIY8LEhUEXOmwAyAlou0eh-Be_JeJ0t5Wv2Wh0uLSuBnn58hx240JZ7N6upMMxmRfV4IqRtUVTOJHrH0mU1HR5DCuuLRLzAtktt0hTV4l3bBH5qwIPAc4zXMDjIK49-gRCdyKs=] [7] El-Sayed, M. S., et al. (2025). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGea_RWSbAFaw_6GsFnmDOKt-lCHMc9IYCJWN43Yuo4RZazP3jRJxsgv4pDe4mnDA5n8iVb_hAu7JlJqCGWtSDeDa63VvZBkmq1Dd3l92W-FzE34StL8srlbOPG4jhaQR5KSw-05Q9U3tWxM-k=] [5] Gomaa, M. A.-M. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWH7m0TikZc_fXEfMaAEWhN0AO5wHWvl5DkcW4gvdhFi0BadtPUyxSZiSXoVma-6XC33aCumoER7Uwh5ZNj7QBLjPbx6QvLi4pHAGfG2i-67_xf83yEg1FTMNp_cYrUUn2EJmoj5xx6XpnUqs=] [1] Joshi, H., & Upadhyay, P. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan J. Chem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHraIJi-63Pp2mBCFQmw-qmq8Ekua1LhTP60J7lgUT7PbptLnvev5VuBLCXE8w09DRFuCPpYbNE3bzhaLD7UqixDF8LyRMexuRGvu0_q1GNKIdlpMvdAJFU6TB9xr6oah0uns-pxlu4FNg3wmz3CceGb5F6ymNKXmPAwNV3dLAbQ4cF-KFvT7ccRY56DSwyGmOr-9wd7E2nQhm6ubm40P0=] [8] Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8_f5FM_k5PS16oEXEHPD1WbKnpF6Y8i5vHOqBTHoB3AAjWjpvSxtl-mWP3T3Fz1RZvzK0itltg2CR_anYgDgratvNjIjSbnwq_TanAE3jrR9ufyEi9U0aRkpmUP6ifkI7B4vBvILk-6_gDymG] [11] Request PDF. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVRhsPjFLt37LfrLZw50tXeqi7OCBw6EJt8aLdq8hjJkKQUajU6CxpmARX5LJKc4Ps4Y5k6ekOS9RhaUyzWoMmikv1ceAh2Sy3LvCDlUci6Eh76VdgLClj8pgetQLdwApUx0ZSshvjPNrPKPdltJXOn3X5HVYg2J383Tlkje2cpxrL0IY_rOzd5Ff0343XNB1zyOtMB9FUeOFTq4wneQmJgu5am73GLKCl8ENtiZwCEbkd8aS0r44FWwUnT8_STJDtdMtMHitfLtX_p9Z0rA7vE_FqUqNmeCHRWBSc6jMJIZ7AUe-pOjLG12rjDuXPVw==] [12] ResearchGate. (n.d.). The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfh1pW1QgXJ-GCccpgFIiLLNBjzrn8gYZu5EsB8I4q2_kto6O1b69lyyxb-TtZ0X7WuDUyhGahwrvggzmbd6ALlL8BTs9W9Wd90aQB0JTLOV_gdw7PCf4bBu6p346M3UMoDdRSPCTG5eDhtDJ_Z33lJIeKltQPtmBH-W18BmbwpiqQzdrRZDJV6zeMonM2fPBImU3XgznX2_E5iqqqLJFpyWcdw2wWWP12j0SMBg==] [13] Hoang, T., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2AO_srbAFKOiBry_NyqFwqJ2DyQqhruiVyF_uCt0QKKAsmqzp2Fzdk8c0T0H2zcBWOdSC2i111lGOhGtqO1hcX-2w3_DGb-pXrAGqN_E1MUzx8LMLJBi6FfbKID1QzlxSv1Q4AZR5NA26WccM] El-Kashef, H. S., et al. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4qNnECyXgJPPYRttkIMqO3-1WDmf-sAP4ZTAGnt_0X2ixNIfBIAfo-BshAKegLKOGQcG8yzNzttYy-u0LGF2VWWCw1LXeqSVI9_8MAMr5zvP3oNHrg3pkk7hjLlBIzcIaElWPcW9kqvcGszOwgos1I6e0xQ0PEo58n-PzYGzscZz9qxeP54Qhk2X-lXQ2sM6GA==] [3] Gein, V. L., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNBBqi6p2BndRPYjjDIR2HeyGpexWxEVO8FfLqH4m9fMYaQbactQINuBs0RZTczCyHLNQG7_6jAUd7qeC5FW667V572eVbq41I2mMfZ7MJZ21v4i-ZN7rQLAZoIBMXgTZVkuIWUPE=] Semantic Scholar. (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELfCdRWPej-6OAKCBoIA3BlyKyiWtTcf8LA995mRoFHsGZ_WhYVBnkhF2-ZasNsEhIAd50vXwrcciQV2uBgUvK3jAgb9psiEYAeT6TmgrXfqeurjUVB4jNsNpN4K7DInWBMljp_6PCnZMHIr4sUjovmtYgEV1FCoQ0ROmuyk1q0Ys9nz9VEj42A==] [4] Benchchem. (n.d.). 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsSymiQGZTcqV4PM9AXC0oXzEHCxbASLBRp67q07su4q7Lzvv4V1Ifd-lX31qic2HoeSIqbBBS8t2h1mzgZd5W5RWx6IfDp4Vgm56TNGpzqMwlHvMsZlMoFrKXIxI3VEJZUWTSUw==] [9] Scott, J. S., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhEUSD9zlkG-rp3Icti5C8_-H0sWNE7h5G3Ve-PwJ3q_a6pVS5DbLU1eEoFCxE829DTON9059Z-VB8_LIj6MunXaujhScpBD2SG1SLsxP6NO8kfATufVazysLx0Bv51VLB79SLHg==] [10] US EPA. (2025). 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Properties. CompTox Chemicals Dashboard. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNZ_t65-sZrvV04fNP-cDP0UrtC-R3Q3ygNEeaKyDWYlcrjlry_nQgKK8kXHJJVM2q_DODKz6St5_16VjIAUGsnQGtdf1xjKk0JL29vamZlOGQYX2vcAXErnYCE1JntYgVDAZsxJoCnndNYSMK2By1hWoiJInCSERCp9oR4NOl] [14] El-Shehry, M. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6WsyXn2oa2rnaoRISZojlz3Elbo3m92z6G0h4p_2e4Xr_0CqPI2W80Sm9B2YjiBgnndEai7Js6-7jb6uXa_kc7r1F3iHwluB3-Ht7RDgNL97WrCtDzWcjcIPrJq2Lu06TEk-tQRSsOYSSAa-v6vASeyYbIDSgUl26bmF4_rOGaMeTs8ErzOyizw==] [15] TSI Journals. (n.d.). The chemistry of pyrazolopyrimidines and their applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7jcmdIFz0-FL22q9feviCHfYfyV__qAusfmkLkOkboCEsJoZ39wUXJbnvDjooccevWC-ShIDclqCYVvJZ3DjxGkwEWww1AapMDjARNPxDMCSWbPSYN0jnTJ-N24Uk-Jfe7XtVwiOotP4Vx7h2vTtGY8KgJ8G_XxLemS05mpwev6LQy_Sn1YSKcFdpnedVTw2CxzvL-XSKGIYpWOYVa20=] [2] ChemicalBook. (2025). 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMk7jYFRseocl9A7F5F1Lmi24ht8CX6TT-DQvX_cdYRZnVWMfi_RGrv_kj3MW865Z-0Cen7KgWw7gTU9A4a6hdaqIR1QcrUgBTa_5n5zTJ1fwfpAL3i52qr9_fmvc4pJIgkVD-V6ao6QXMqPkfRSowwlzT1hINDN0L9OM3xpEBflE=] PubChem. (n.d.). 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcqqF-CSoqtfSUxYD0-S_KprqIfIkJUIHyYyOZFLYCKtouzEReVIugDBtnconA--iFyYMnngO8nvKuYQx_HqtDgWsRbq6BZesSvOpZJjS9Be8e0zbl3wDJHePWUiEkoqdp3cBJveEW71wyL_ZZeedigDSiax5FBiH6GTzSCYAZymdmj3fR0xv86aeRXYQYMA24E=] [16] ResearchGate. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEewVFIX6ospQEIrg-iVR55Z1vgvHU98t3aH4L7sbQglD7Ic2cU2U4FK8BKRYCwIyXmbWYuJRyWA4E6vkgAd1c9Xfxf7Ks4aOO4utj2_2Bwr3eLZAy_Vcf595InGyAgjD3c-lZYmJQrZHxDWWuhMjJXeUWmdNDXjArAGHpaLJNPHbgZcOytZgtJ0fWhwMJQjMmjbY-XkxC4kFMLG9h-CU7ugJpq4P9BxGY=] [17] Abdel-Rhman, M. H., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjWOOeT-mPrUyh6rsUzbSNRxRXmgzmblZJPUfp0ECPOeCOV-GEFx5wJI3-kwwY_zsVXosdDpF8Fyk-4TBTcIS_9eT0k3JifkCWEeV9OmjCt7OtHJXrMeMHtmGVHz50GeD8RCbyGoJT0AZSZuQLUwvzbWbWvHCFGAaq] [18] El-Naggar, M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSD7eExvQfOGeK9VWXn9Omh6cYXOhG6YxkGtkTgQCqCaWExGg8RJEPMjGf0tAoHvgVnaB8e-Jo-a217qYe0ejl7m5RrBuLMkmf_IuCkZZfPpgySA9R346beKs1kI44wrKpZx8pYBpyBbFVxREpDnaPEf_CWQwdTBOfWG95DQ==] [19] El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMw8y5LW-iKBu8gS8VaFXwW8trPI1IgLpcNpKNMgroyYgsNjss19B_hGxq-WHkpFK2srGbH6erLzOuyEfR0tNGiSm5PRPievfJ1-ind17CTLZti-vMDg_1vyOxAU3LSsmaQc6xEtsnTKfBftIHeGjsXxz1A2K7Y03c]

Sources

Troubleshooting

Technical Support Center: Optimizing 6-Methyl-Pyrazolo[3,4-d]pyrimidine Formation

Ticket ID: CHEMSUP-8829 Subject: Optimization of Cyclization Protocols for 6-Methyl-Pyrazolo[3,4-d]pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-8829 Subject: Optimization of Cyclization Protocols for 6-Methyl-Pyrazolo[3,4-d]pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

The formation of 6-methyl-pyrazolo[3,4-d]pyrimidine is a critical step in the synthesis of bioisosteres for ATP-competitive kinase inhibitors (e.g., Src, Hck). The most common bottleneck in this synthesis is the cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives with a two-carbon synthon (C2-unit) to close the pyrimidine ring.

This guide addresses the specific challenges of installing the 6-methyl group, which requires different thermodynamics compared to the standard unsubstituted (formamide-based) or 6-oxo (urea-based) cyclizations.

Module 1: The Core Chemistry (Mechanism & Causality)

To optimize the reaction, one must understand the failure modes. The synthesis of the 6-methyl derivative typically utilizes acetamidine hydrochloride or acetic anhydride followed by ammonia. The acetamidine route is generally preferred for direct formation of the aromatic pyrimidine ring without an oxidation step.

The Reaction Pathway

The reaction proceeds via a nucleophilic attack of the exocyclic amine of the pyrazole onto the electrophilic carbon of the acetamidine, followed by an intramolecular nucleophilic attack on the nitrile.

ReactionMechanism cluster_0 Critical Failure Point Start 5-amino-pyrazole- 4-carbonitrile Inter1 Amidine Intermediate Start->Inter1 + Reagent - NH3 Reagent Acetamidine HCl (C2 Synthon) Reagent->Inter1 Transition Intramolecular Cyclization (TS) Inter1->Transition Heat/Base Product 6-methyl-pyrazolo [3,4-d]pyrimidine Transition->Product - NH3

Figure 1: Mechanistic pathway for the cyclization using acetamidine. The "Critical Failure Point" indicates where the reaction often stalls if temperature or basicity is insufficient.

Module 2: Optimized Protocols (Thermal vs. Microwave)

We recommend moving from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) for this scaffold. The 6-methyl group introduces steric bulk that increases the energy barrier for the final ring closure.

Comparative Efficiency Data
ParameterMethod A: Conventional ThermalMethod B: Microwave Assisted (Recommended)
Reagent Acetamidine HCl (5-10 eq)Acetamidine HCl (3-5 eq)
Solvent Ethanol or Glacial Acetic AcidEthanol or DMF
Temp/Time Reflux (78-118°C) / 12-24 Hours150-180°C / 10-30 Minutes
Yield 45 - 60%85 - 92%
Purity Requires Column ChromatographyOften Precipitation/Recrystallization
The "Golden" Protocol (Microwave)

Valid for substrates: 1-phenyl-5-aminopyrazole-4-carbonitrile derivatives.

  • Charge: In a 10 mL microwave vial, dissolve the pyrazole precursor (1.0 eq) in anhydrous DMF (0.5 M concentration). Ethanol can be used but limits the max temperature.

  • Add Reagent: Add Acetamidine Hydrochloride (4.0 eq).

  • Base: Add Anhydrous Potassium Carbonate (K₂CO₃) (4.0 eq). Note: The free base of acetamidine is unstable; generating it in situ is crucial.

  • Irradiate: Heat to 150°C for 20 minutes (High absorption setting).

  • Workup: Pour the reaction mixture into ice-cold water. The 6-methyl-pyrazolo[3,4-d]pyrimidine typically precipitates as a solid. Filter, wash with water, and dry.

Module 3: Troubleshooting & FAQs

Q1: I am seeing the starting material disappear, but the product peak is not forming. I see a mass corresponding to M+41. What is happening?

Diagnosis: You have formed the amidine intermediate (see Figure 1, yellow node) but failed to cyclize. The M+41 corresponds to the addition of the acetamidine unit (


) minus ammonia, but the ring hasn't closed onto the nitrile.
Resolution: 
  • Thermodynamics: The ring closure onto the nitrile is the rate-determining step. Increase the reaction temperature. If using Ethanol, switch to DMF or Ethylene Glycol to access temperatures >120°C.

  • Lewis Acid Catalysis: If basic conditions fail, try refluxing in Glacial Acetic Acid with Acetamidine. The acid activates the nitrile for nucleophilic attack.

Q2: My yield is low (<30%) and the acetamidine seems to degrade.

Diagnosis: Acetamidine is highly hygroscopic. If your solvent is "wet," the acetamidine hydrolyzes to acetamide, which is significantly less reactive toward the pyrazole amine. Resolution:

  • Dry Solvents: Use anhydrous DMF/EtOH stored over molecular sieves.

  • Reagent Quality: Dry your Acetamidine HCl in a vacuum desiccator over

    
     before use.
    
  • Switch Reagents: If acetamidine continues to fail, use Triethyl Orthoacetate followed by treatment with

    
    /MeOH. This is a two-step alternative that avoids hygroscopic salts.
    
Q3: I have multiple isomers. How do I control N1 vs N2 regioselectivity?

Diagnosis: If your starting material is a 5-amino-pyrazole (unsubstituted at nitrogen), alkylation or cyclization can occur at N1 or N2. Resolution:

  • Pre-alkylation: It is strongly recommended to alkylate the hydrazine before forming the pyrazole ring to guarantee regiochemistry.

  • Steric Control: If alkylating the bicycle post-cyclization, the N1 position is thermodynamically favored, but N2 is kinetically accessible. Use Cesium Carbonate (

    
    )  in DMF to favor the thermodynamic N1 product.
    

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose synthesis failures in real-time.

Troubleshooting Start Reaction Complete? CheckSM Is SM remaining? Start->CheckSM No Success Proceed to Workup Start->Success Yes CheckMass Check LCMS Mass CheckSM->CheckMass No (SM Consumed) TempIssue Issue: Kinetic Barrier Action: Switch to DMF, T > 140°C CheckSM->TempIssue Yes (SM Persists) Moisture Issue: Reagent Hydrolysis Action: Dry Solvents/Reagents CheckMass->Moisture Mass = SM + Acetamide Intermed Issue: Stalled Intermediate Action: Add Lewis Acid (AcOH) CheckMass->Intermed Mass = Intermediate (M+41)

Figure 2: Decision matrix for troubleshooting reaction failures based on LCMS data.

References

  • Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidine Based Carbocyclic Nucleosides. Source: Nucleosides, Nucleotides and Nucleic Acids (2016).[1] Relevance: Details the use of acetamidine hydrochloride to synthesize 6-methyl-4-amino-pyrazolo[3,4-d]pyrimidine bases.

  • Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines. Source: ACS Combinatorial Science (2011).[2] Relevance: Validates the efficiency of microwave protocols for N-alkylation and subsequent functionalization in this scaffold class.

  • A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Source: Semantic Scholar / Orient Journal of Chemistry. Relevance: Describes the acetic anhydride route for installing 6-methyl groups via an oxazine intermediate.

  • Synthesis of 6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Source: Molbank (MDPI) (2021). Relevance: Provides specific characterization data (NMR/IR) for 6-methyl substituted pyrazolo[3,4-d]pyrimidines, useful for product verification.

Sources

Reference Data & Comparative Studies

Validation

structural comparison of 3-chloro and 3-bromo pyrazolo[3,4-d]pyrimidine analogs

An In-Depth Structural Comparison of 3-Chloro and 3-Bromo Pyrazolo[3,4-d]pyrimidine Analogs for Drug Discovery Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of the Pyrazolo[3,4-d]pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Structural Comparison of 3-Chloro and 3-Bromo Pyrazolo[3,4-d]pyrimidine Analogs for Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." Its structure, being a bioisosteric analog of natural purines, allows it to interact with a wide array of biological targets by mimicking endogenous ligands.[1][2][3] This versatility has led to the development of numerous derivatives with a broad spectrum of therapeutic activities, including potent inhibitors of protein kinases, which are crucial in cancer therapy.[2][4][5] Other documented activities include antiviral, antimicrobial, and anti-inflammatory effects.[1][6]

In the strategic design of bioactive molecules, the introduction of halogen atoms onto a scaffold is a fundamental tactic to modulate physicochemical properties and enhance biological activity. The choice between chlorine and bromine at the 3-position of the pyrazolo[3,4-d]pyrimidine core is a nuanced decision that can profoundly impact a compound's structural integrity, binding affinity, and metabolic stability. This guide provides a detailed structural comparison of 3-chloro and 3-bromo analogs, supported by experimental data and protocols, to inform rational drug design for researchers in the field.

Core Scaffold: A Foundation for Diverse Functionality

The pyrazolo[3,4-d]pyrimidine system consists of a pyrazole ring fused to a pyrimidine ring. This fused heterocyclic structure is generally planar or near-planar, providing a rigid framework for the precise orientation of functional groups.[7] This planarity is critical for effective interaction within the often-flat ATP-binding sites of kinases.

Caption: Comparison of C3-Halogen bond length, atom size, and halogen bond potential.

Impact on Biological Activity: From Structure to Function

The structural variations between 3-chloro and 3-bromo analogs directly translate to differences in biological outcomes.

  • Enhanced Potency through Halogen Bonding: The superior halogen bonding capability of bromine is a well-exploited strategy in kinase inhibitor design. Many pyrazolo[3,4-d]pyrimidine-based inhibitors target the ATP-binding pocket, where the hinge region presents backbone carbonyls that are ideal halogen bond acceptors. A strategically placed bromine atom can lock the inhibitor into an optimal conformation for potent inhibition. Studies on Abl inhibitors have shown that the insertion of halogens can increase affinity by an order of magnitude. [4]

  • Selectivity Across Kinome: The specific steric and electronic requirements of a kinase's active site mean that a 3-bromo analog might be a potent inhibitor of one kinase, while the slightly smaller 3-chloro analog could be more selective for another. This principle allows for fine-tuning inhibitor selectivity profiles.

  • Case Study Evidence: While direct comparative studies on the 3-position are sparse in the provided literature, the impact of halogen substitution is clear. A study on pyrazolo[3,4-d]pyrimidine ribonucleosides found that a 3-bromo derivative was more active against Leishmania tropica than the parent compound. [6]Furthermore, a recent study highlighted that 4-bromo and 4-chloro analogs exhibited potent and broad-spectrum antiproliferative activity against numerous cancer cell lines, underscoring the power of halogenation on this scaffold. [8]

Experimental Protocols

The synthesis and structural validation of these analogs are critical steps in the research and development process.

Workflow: From Synthesis to Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis start 5-Amino-3-halopyrazole Starting Material cyclize Cyclization with Formic Acid/Formamide start->cyclize purify Purification (Crystallization/Chromatography) cyclize->purify nmr NMR & Mass Spec (Structure Confirmation) purify->nmr Verified Product crystal Single Crystal Growth (Slow Evaporation) nmr->crystal xrd X-Ray Diffraction (Data Collection) crystal->xrd refine Structure Solution & Refinement xrd->refine end Comparative Analysis refine->end Final Structural Data (Bond Lengths, Angles)

Caption: Experimental workflow for synthesis and structural analysis.

Representative Synthesis of 3-Halo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is a generalized procedure based on common synthetic routes for this scaffold. [7][9]The specific starting material would be either 5-amino-3-bromo-1H-pyrazole-4-carbonitrile or its 3-chloro counterpart.

  • Reaction Setup: To a solution of the appropriate 5-amino-3-halo-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (20 vol), add the reactant slowly.

  • Cyclization: Heat the reaction mixture to reflux (approx. 100-110 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Precipitation: A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual acid and impurities.

  • Drying: Dry the product under vacuum to yield the crude 3-halo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture to obtain the pure compound.

Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the self-validating system for determining the precise three-dimensional structure of the synthesized analogs.

  • Crystal Growth (Self-Validation Step 1):

    • Objective: To grow diffraction-quality single crystals. The ability to form well-ordered crystals is the first validation of sample purity.

    • Method (Slow Evaporation): Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or ethanol) in a small, clean vial. Cover the vial with a cap containing a few pinholes.

    • Environment: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

    • Observation: Monitor for the formation of clear, well-defined crystals.

  • Crystal Mounting and Data Collection (Self-Validation Step 2):

    • Objective: To obtain high-quality diffraction data.

    • Procedure: Select a suitable crystal and mount it on a goniometer head. Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

    • Data Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles. The instrument software will automatically calculate an optimal data collection strategy to ensure high completeness and redundancy.

  • Structure Solution and Refinement (Self-Validation Step 3):

    • Objective: To build and refine an accurate molecular model from the diffraction data.

    • Software: Use standard crystallographic software packages (e.g., SHELXT for solving and SHELXL for refinement).

    • Solution: The initial electron density map will reveal the positions of most non-hydrogen atoms.

    • Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data. Hydrogen atoms are typically placed in calculated positions.

    • Validation: The final model is validated by metrics such as R1 (agreement between observed and calculated structure factors) and GooF (Goodness-of-fit). A low R1 value (typically < 0.05) indicates a high-quality, trustworthy structure. The resulting CIF (Crystallographic Information File) provides the definitive bond lengths, angles, and crystal packing information.

Conclusion and Outlook

The choice between a 3-chloro and a 3-bromo substituent on the pyrazolo[3,4-d]pyrimidine scaffold is a critical decision in rational drug design. While both serve to occupy hydrophobic pockets and modulate electronics, their structural differences are profound. The larger size, longer C-X bond, and superior halogen bonding capability of bromine offer distinct advantages for enhancing binding affinity and achieving selectivity, particularly in targets like protein kinases. Conversely, the smaller chlorine atom may be optimal for tighter active sites or where metabolic stability is a primary concern.

Ultimately, a deep understanding of these structural nuances, validated by empirical data from synthesis and X-ray crystallography, empowers medicinal chemists to make informed decisions. This comparative approach allows for the fine-tuning of lead compounds, accelerating the journey from a promising scaffold to a potent and selective therapeutic agent.

References

  • Girgis, A. S., et al. (2012). Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. PubMed. Available at: [Link]

  • El-Malah, A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Patel, H., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Available at: [Link]

  • Gomaa, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[6][7][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Shi, D., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. Available at: [Link]

  • El-Emary, T. I. (2005). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. Available at: [Link]

  • Hassan, A. E. A., et al. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. MedChemComm. Available at: [Link]

  • Song, X., et al. (2012). Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing 1,3,4-Thiadiazole. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry. Available at: [Link]

  • Radi, M., et al. (2015). Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4-d]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

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